![molecular formula C9H11N5 B1148971 N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide CAS No. 1314924-36-1](/img/no-structure.png)

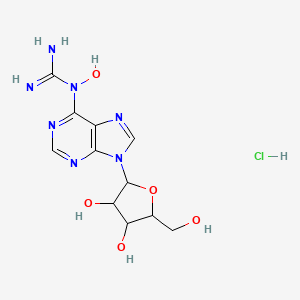

N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide” is a compound that belongs to the class of 1,2,3-triazoles . 1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis

1,2,3-Triazoles are the five-membered heterocycles embedded with three consecutive nitrogen-atoms . They can be synthesized simply utilizing ‘click’ chemistry through ruthenium- or copper-catalysis between azides and terminal alkynes by cycloaddition reactions .Chemical Reactions Analysis

1,2,3-Triazoles have attracted significant consideration due to widespread implementation in synthetic organic chemistry, drug discovery process, supramolecular chemistry, chemical biology, polymer chemistry, fluorescent imaging as well as materials chemistry . They have been extensively used as a linker and a functional moiety, mainly owing to their processing simplicity, orthogonality development, and attractive “Click” properties .Physical And Chemical Properties Analysis

1,2,3-Triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment (4.8–5.6 Debye), capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as highly stable to metabolic degradation .作用机制

1,2,3-Triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . They have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses and their preventive actions are resistant to various enzymes .

未来方向

The scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds . As a result of these unique features, 1,2,3-triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications

属性

CAS 编号 |

1314924-36-1 |

|---|---|

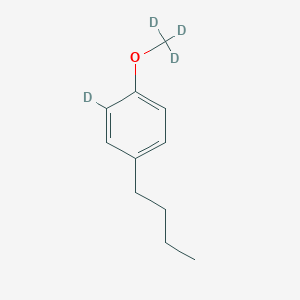

分子式 |

C9H11N5 |

分子量 |

189.21714 |

同义词 |

N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。